methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride is C7H18Cl2N2 . It has a molecular weight of 201.14 . The InChI code is 1S/C7H16N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1…/s1 .Physical And Chemical Properties Analysis
Methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride is a powder . It has a molecular weight of 201.14 . The storage temperature and boiling point are not specified .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as the compound , are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, particularly in the design and synthesis of new drugs .
Biological and Pharmaceutical Properties Regulation
N-methyl-substituted amines, like the compound , have found wide applications in the synthesis of fine chemicals, agrochemicals, and materials. They play an important role in regulating the biological and pharmaceutical properties of molecules used in the life sciences .
Green Synthetic Reactions
The compound could potentially be used in green synthetic reactions. For instance, N-methyl-substituted amines can be synthesized using formic acid as the methylation reagent with high efficiency and selectivity .
Synthesis of Fine Chemicals
N-methyl-substituted amines are an important class of organic intermediates that can be widely used in the synthesis of fine chemicals .
Agrochemicals Production
These compounds also find applications in the production of agrochemicals .
Materials Science
In the field of materials science, N-methyl-substituted amines can be used in the synthesis of various materials .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
N-methyl-1-[(2R)-piperidin-2-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUIIRPSKQKNHA-XCUBXKJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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